Quindoline

Übersicht

Beschreibung

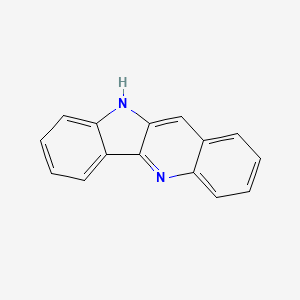

Quindoline is a heterocyclic aromatic organic compound that belongs to the class of quinoline derivatives. It is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring. This compound has garnered significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Quindoline can be synthesized through various methods, including:

Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a carbonyl compound, followed by cyclization to form the quinoline ring.

Conrad-Limpach Synthesis: This method employs aniline derivatives and β-ketoesters under suitable reaction conditions to form 4-hydroxyquinolines, which can be further converted to this compound.

Industrial Production Methods: Industrial production of this compound often involves the optimization of the above synthetic routes to achieve higher yields and purity. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is also explored to make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Chemical Reactions Involving Quindoline

This compound can undergo various chemical reactions due to its nitrogen-containing structure, allowing for diverse functionalization.

Electrophilic Substitution Reactions

This compound can participate in electrophilic substitution reactions at its nitrogen atom or aromatic positions, leading to substituted derivatives:

-

Example Reaction : The substitution of 2-chloroquinoline-3-carbaldehyde with phenylacetylene yields 3-phenylbenzo naphthyridine derivatives with high yields (up to 88%) .

Hydrogenation Reactions

This compound derivatives can be hydrogenated under specific conditions to form tetrahydroquinolines:

-

Example : The hydrogenation of 3-alkyl-2,4-diphenylquinoline yielded tetrahydroquinolines in yields ranging from 76% to 99% using chiral catalysts .

Oxidation Reactions

The oxidation of this compound derivatives can yield various products:

-

Example : The oxidation of 2-chloroquinolin-3-yl methanol using diethyl diazene-1,2-dicarboxylate resulted in high yields of corresponding aldehydes (86%) under mild conditions .

Condensation Reactions

Condensation reactions involving this compound can produce Schiff bases and other complex structures:

Wissenschaftliche Forschungsanwendungen

Quindoline has a wide range of applications in scientific research, including:

Chemistry: this compound derivatives are used as intermediates in the synthesis of various organic compounds.

Biology: this compound exhibits biological activities such as antimicrobial, antimalarial, and anticancer properties.

Medicine: this compound derivatives are explored for their potential as therapeutic agents in the treatment of diseases like malaria and cancer.

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of quindoline involves its interaction with various molecular targets and pathways. For instance, this compound derivatives can inhibit the activity of enzymes such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes and ultimately cell death. This compound also exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Quindoline is compared with other similar compounds such as quinoline, isoquinoline, and quinazoline. While all these compounds share a similar fused ring structure, this compound is unique due to its specific biological activities and chemical reactivity. For example:

Quinoline: Primarily used in the synthesis of antimalarial drugs like chloroquine.

Isoquinoline: Known for its use in the synthesis of alkaloids and pharmaceuticals.

Quinazoline: Exhibits anticancer properties and is used in the development of kinase inhibitors.

This compound stands out due to its diverse applications in medicinal chemistry and its potential as a therapeutic agent.

Biologische Aktivität

Quindoline is a naturally occurring indoloquinoline alkaloid with significant biological activity, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of this compound's biological activities, including its mechanisms of action, synthesis, and potential therapeutic applications.

1. Chemical Structure and Synthesis

This compound has a simple tetracyclic structure, which contributes to its biological properties. It was first isolated from the roots of Cryptolepis sanguinolenta in 1978 and has since been synthesized through various methods for research purposes . Its structural simplicity makes it an attractive precursor for more complex derivatives, such as cryptolepine, which exhibit enhanced bioactivity .

2.1 Anticancer Properties

This compound and its derivatives have shown promising anticancer activity across various cancer cell lines. Key findings include:

- In Vitro Studies : this compound derivatives have demonstrated significant antiproliferative effects against human cervical (HeLa) and adenocarcinoma (HT29) cells. For instance, certain derivatives like 6-bromo-5-nitroquinoline exhibit potent apoptotic activity .

- Mechanisms of Action : Research indicates that this compound interacts with proteins involved in cancer progression, such as Bcl-2, suggesting a mechanism that promotes apoptosis in cancer cells .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound Derivative A | HeLa | 5.0 | Bcl-2 inhibition |

| This compound Derivative B | HT29 | 3.5 | Apoptosis induction |

2.2 Antimicrobial Activity

This compound also exhibits significant antimicrobial properties:

- Bacterial Inhibition : Studies have reported that this compound derivatives are effective against multidrug-resistant strains of bacteria, including both Gram-positive and Gram-negative pathogens .

- Antimalarial Effects : The compound has been highlighted for its potential in treating malaria due to its efficacy against Plasmodium falciparum, the malaria-causing parasite .

| Derivative | Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| This compound Derivative C | Staphylococcus aureus | 0.5 µg/mL | Antibacterial |

| This compound Derivative D | Plasmodium falciparum | 1.0 µg/mL | Antimalarial |

3. Case Studies

Several studies have explored the biological activities of this compound:

- A study by Méndez et al. (2018) focused on the synthesis and biological evaluation of this compound derivatives, demonstrating their potential as anticancer agents through various assays .

- Another investigation highlighted the antimicrobial efficacy of this compound against resistant bacterial strains, underscoring its relevance in addressing antibiotic resistance .

4. Future Directions in Research

Given its promising biological activities, future research on this compound should focus on:

- Structure-Activity Relationship (SAR) Studies : Further exploration of how modifications to the this compound structure can enhance its efficacy against specific diseases.

- Clinical Trials : Initiating clinical trials to evaluate the safety and effectiveness of this compound-based therapies in humans.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms by which this compound exerts its biological effects.

Eigenschaften

IUPAC Name |

10H-indolo[3,2-b]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2/c1-3-7-12-10(5-1)9-14-15(17-12)11-6-2-4-8-13(11)16-14/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAKRWLMTKEDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179030 | |

| Record name | Quindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243-58-3 | |

| Record name | Quindoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000243583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10H-Quindoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.